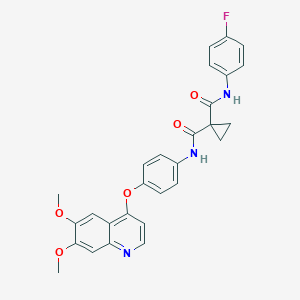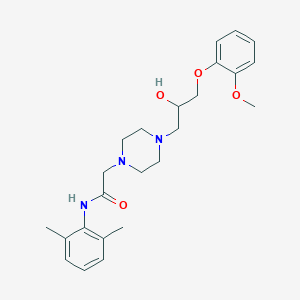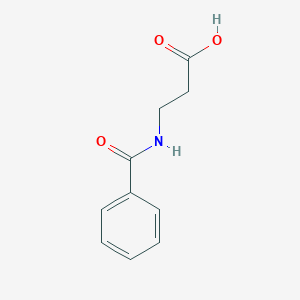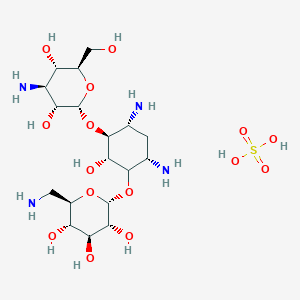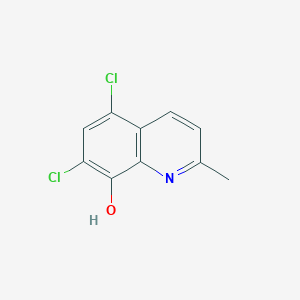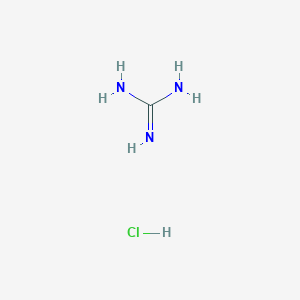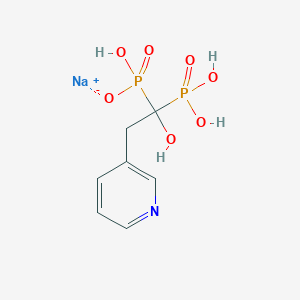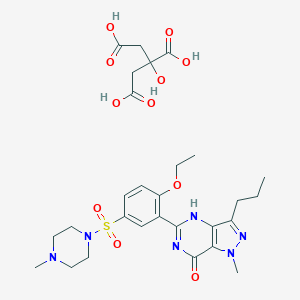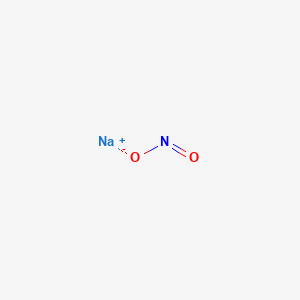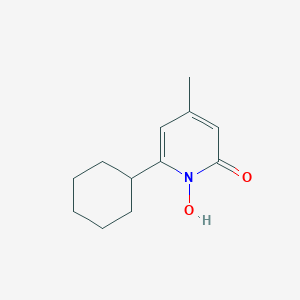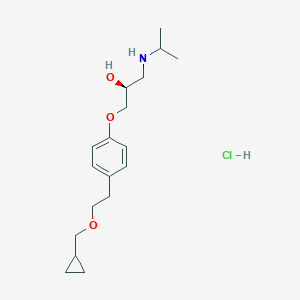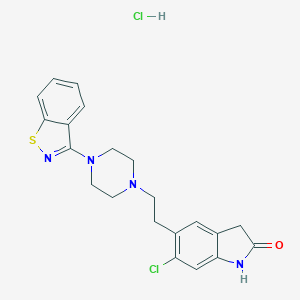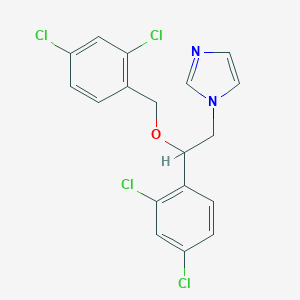
Miconazol
Übersicht
Beschreibung
Miconazol ist ein Antimykotikum, das zur Klasse der Imidazole gehört. Es wird häufig zur Behandlung verschiedener Pilzinfektionen eingesetzt, einschließlich derer, die die Haut, den Mund und die Vagina betreffen. This compound wirkt durch Hemmung des Pilzwachstums, was es zu einem wichtigen Medikament bei der Behandlung von Erkrankungen wie Fußpilz, Jock Juckreiz, Ringwurm und Hefeinfektionen macht .
Wissenschaftliche Forschungsanwendungen
Miconazol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung bei der Untersuchung von Antimykotika und ihren Wechselwirkungen verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf die Zellmembranen von Pilzen und seiner möglichen Verwendung bei der Behandlung von Pilzinfektionen.
Medizin: In klinischen Umgebungen weit verbreitet zur Behandlung von Pilzinfektionen. Es laufen Forschungen zur Entwicklung neuer Formulierungen und Verabreichungsmethoden.
Industrie: Wird in der Formulierung von Antimykotika-Cremes, Gelen und anderen topischen Anwendungen verwendet
Wirkmechanismus
This compound entfaltet seine antimykotische Wirkung durch Hemmung des Enzyms CYP450 14α-Lanosteroldemethylase. Diese Hemmung stört die Synthese von Ergosterol, einem wichtigen Bestandteil der Zellmembranen von Pilzen. Die Störung führt zu einer erhöhten Permeabilität der Zellmembran, was zu einem Auslaufen von Zellinhalten und letztendlich zum Zelltod führt .
Wirkmechanismus
Target of Action
Miconazole is an azole antifungal that primarily targets the fungal CYP450 14α-lanosterol demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
Miconazole interacts with its target by inhibiting the activity of the 14α-lanosterol demethylase . This inhibition disrupts the production of ergosterol, leading to a deficiency in the fungal cell membrane . The disruption weakens the cell membrane, leading to cell death and ultimately eliminating the fungal infection .
Biochemical Pathways
The primary biochemical pathway affected by miconazole is the ergosterol biosynthesis pathway . By inhibiting the 14α-lanosterol demethylase, miconazole prevents the conversion of lanosterol to ergosterol . This disruption leads to a buildup of 14α-methyl sterols and a deficiency of ergosterol in the fungal cell membrane . The altered membrane composition affects the function and viability of the fungal cells .
Pharmacokinetics
Miconazole is typically applied topically and is minimally absorbed into the systemic circulation following application . Its bioavailability is less than 1% after application to the skin . Miconazole is metabolized by CYP3A4 and has an elimination half-life of 20–25 hours . It is mainly excreted in the feces .
Result of Action
The primary molecular effect of miconazole’s action is the disruption of the fungal cell membrane due to ergosterol deficiency . This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately cell death . On a cellular level, miconazole’s action results in the elimination of the fungal infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of miconazole. For instance, the presence of miconazole in the environment can lead to the evolution and/or selection of azole-resistant fungal strains . Moreover, the widespread use of miconazole and its continuous release into the environment can pose potential toxicity risks to non-target organisms . Therefore, understanding these environmental factors is crucial for managing the use and impact of miconazole .
Biochemische Analyse
Biochemical Properties
Miconazole interacts with several enzymes and proteins. Its primary mechanism of action involves the inhibition of the fungal CYP450 14α-lanosterol demethylase enzyme . This inhibition results in altered ergosterol production, which is an essential component of the fungal cell membrane . The disruption of ergosterol synthesis leads to impaired cell membrane composition and permeability .
Cellular Effects
Miconazole has a significant impact on various types of cells and cellular processes. It influences cell function by altering the cell membrane’s composition and permeability, leading to the disruption of cellular organization . Miconazole also increases the generation of reactive oxygen species (ROS) within cells, which can lead to cell death .
Molecular Mechanism
Miconazole exerts its effects at the molecular level primarily through the inhibition of the fungal CYP450 14α-lanosterol demethylase enzyme . This inhibition disrupts the synthesis of ergosterol, a crucial component of the fungal cell membrane. The resulting alteration in cell membrane composition and permeability leads to the disruption of cellular organization .
Temporal Effects in Laboratory Settings
The effects of Miconazole change over time in laboratory settings. For instance, the combination of catechin and miconazole leads to increased intracellular ROS generation over time . Furthermore, Miconazole-loaded transethosomal gel (MNTG) demonstrated the greatest antifungal activity in histological analysis and visible restoration of the skin over time .
Dosage Effects in Animal Models
The effects of Miconazole vary with different dosages in animal models. For instance, Miconazole is used externally for the treatment of ringworm, jock itch, and athlete’s foot in animals . The dosage depends on the product being used, and usually, lotions and ointments are applied once daily until the skin lesions resolve .
Metabolic Pathways
Miconazole is involved in several metabolic pathways. It primarily affects the ergosterol biosynthesis pathway by inhibiting the CYP450 14α-lanosterol demethylase enzyme . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane’s composition and permeability .
Transport and Distribution
Miconazole is transported and distributed within cells and tissues in various ways. For instance, the use of domiphen bromide (DB) increases the permeability of the plasma membrane as well as that of the vacuolar membrane of Candida spp., affecting the intracellular distribution of Miconazole .
Subcellular Localization
Miconazole is primarily localized in the cytoplasm where it inhibits the CYP450 14α-lanosterol demethylase enzyme . Recent studies have identified unusual localization of Miconazole to various organelle compartments including endoplasmic reticulum , suggesting that Miconazole may have noncanonical functions in these subcellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Miconazol wird aus 2,4-Dichlor-2'-chloriertem Phenethylalkohol, Imidazol und 2,4-Dichlorbenzylchlorid als Rohstoffen synthetisiert. Die Reaktion wird in einem ionischen flüssigen Medium bei Temperaturen von 10 bis 100 Grad Celsius durchgeführt. Nach der Reaktion wird das Gemisch abgekühlt und der pH-Wert mit einer wässrigen Nitratlösung auf 1-3 eingestellt. Das Produkt wird dann abgetrennt, konzentriert und umkristallisiert, um Miconazolnitrat zu erhalten .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird this compound nach einem ähnlichen Syntheseweg, jedoch in größerem Maßstab hergestellt. Das Verfahren umfasst die Verwendung von modernster Ausrüstung, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die in der Reaktion verwendete ionische Flüssigkeit kann recycelt werden, was das Verfahren umweltfreundlich macht .
Analyse Chemischer Reaktionen
Reaktionstypen
Miconazol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die Struktur von this compound verändern und seine Wirksamkeit beeinflussen.
Substitution: Substitutionsreaktionen können am Imidazolring oder den Phenylgruppen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid verwendet.
Substitution: Halogenierungsmittel und andere Elektrophile werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nystatin: Ein weiteres Antimykotikum, das zur Behandlung ähnlicher Infektionen eingesetzt wird, jedoch durch Bindung an Ergosterol und Bildung von Poren in der Zellmembran des Pilzes wirkt.
Fluconazol: Ein systemisches Antimykotikum, das ebenfalls die Ergosterolsynthese hemmt, jedoch ein breiteres Wirkungsspektrum hat.
Tioconazol: Ähnlich wie Miconazol, aber hauptsächlich für vaginale Hefeinfektionen eingesetzt
Einzigartigkeit von this compound
This compound ist aufgrund seiner breiten antimykotischen Wirksamkeit und seiner Verwendung in verschiedenen Formulierungen, einschließlich Cremes, Gelen und oralen Gelen, einzigartig. Seine relativ geringe Resistenz unter empfindlichen Organismen macht es zu einem wertvollen Antimykotikum .
Eigenschaften
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBLEWFAAKGYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22832-87-7 (nitrate) | |
| Record name | Miconazole [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023319 | |
| Record name | Miconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Miconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.63e-04 g/L | |
| Record name | Miconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Miconazole is an azole antifungal used to treat a variety of conditions, including those caused by _Candida_ overgrowth. Unique among the azoles, miconazole is thought to act through three main mechanisms. The primary mechanism of action is through inhibition of the CYP450 14α-lanosterol demethylase enzyme, which results in altered ergosterol production and impaired cell membrane composition and permeability, which in turn leads to cation, phosphate, and low molecular weight protein leakage. In addition, miconazole inhibits fungal peroxidase and catalase while not affecting NADH oxidase activity, leading to increased production of reactive oxygen species (ROS). Increased intracellular ROS leads to downstream pleiotropic effects and eventual apoptosis. Lastly, likely as a result of lanosterol demethylation inhibition, miconazole causes a rise in intracellular levels of farnesol. This molecule participates in quorum sensing in _Candida_, preventing the transition from yeast to mycelial forms and thereby the formation of biofilms, which are more resistant to antibiotics. In addition, farnesol is an inhibitor of drug efflux ABC transporters, namely _Candida_ CaCdr1p and CaCdr2p, which may additionally contribute to increased effectiveness of azole drugs. | |
| Record name | Miconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
22916-47-8 | |
| Record name | Miconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22916-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miconazole [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | miconazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Miconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Miconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NNO0D7S5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Miconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
159 - 163 °C | |
| Record name | Miconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Miconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of miconazole against fungi?
A1: Miconazole primarily targets the enzyme 14α-demethylase in fungi. [] This enzyme is crucial for ergosterol biosynthesis, a vital component of fungal cell membranes. By inhibiting 14α-demethylase, miconazole disrupts ergosterol production, leading to the accumulation of toxic 14α-methylated sterols within the fungal cell membrane. [] This disruption impairs membrane function and integrity, ultimately inhibiting fungal growth. [, ]
Q2: Are there any ancillary mechanisms by which miconazole exerts its antifungal activity?
A2: Yes, research suggests miconazole may also impact fungal cells through the accumulation of hydrogen peroxide. [] This build-up of hydrogen peroxide can damage subcellular organelles and potentially lead to cell necrosis, contributing to its fungicidal effect. []
Q3: Does miconazole affect Candida albicans morphology?
A3: Yes, miconazole can influence the morphology of Candida albicans. One study found that miconazole, at its minimum inhibitory concentration, induced significant morphological and ultrastructural alterations in T. rubrum. [] These changes included plasmolysis and cytoplasmic shrinkage, highlighting the drug's impact on fungal cell structure. [] Another study demonstrated that miconazole stimulates farnesol synthesis in Candida species. [] Farnesol is a quorum-sensing molecule that inhibits the yeast-to-mycelium transition in Candida albicans, impacting its virulence. []
Q4: How does the growth phase of Candida albicans affect its susceptibility to miconazole?
A4: Research indicates that Candida albicans exhibits varying susceptibilities to miconazole's fungicidal effects depending on its growth phase. [] Specifically, C. albicans becomes more susceptible to miconazole's direct membrane damaging effects during its growth cycle, while stationary-phase cells display less susceptibility. [] This suggests phenotypic changes during growth influence the antifungal activity. []
Q5: Does miconazole interact with the cell membrane of Candida albicans?
A5: Yes, studies show that miconazole interacts with the cell membrane of Candida albicans. [] This interaction is thought to be responsible for both its fungistatic and fungicidal actions. [] Miconazole's ability to cause potassium ion leakage from C. albicans cells further supports its direct interaction with the cell membrane. []
Q6: What is the molecular formula and weight of miconazole?
A6: Miconazole nitrate has the molecular formula C18H14Cl4N2O.HNO3 and a molecular weight of 479.1 g/mol. []
Q7: How is the efficacy of miconazole affected by its formulation?
A7: The formulation of miconazole significantly influences its efficacy. Studies demonstrate that nanoemulsion formulations of miconazole display enhanced skin penetration and antifungal activity compared to traditional cream formulations. [] This improved efficacy can be attributed to the nanoemulsion's smaller particle size, facilitating better drug delivery. [] Additionally, incorporating enhancers like tween 80 or taurocholic acid in bioadhesive gel formulations can also enhance miconazole release and improve treatment outcomes. []
Q8: How does miconazole administration affect warfarin disposition in rabbits?
A9: Studies in rabbits reveal that chronic miconazole administration can significantly alter warfarin pharmacokinetics. [] While the total body clearance of warfarin, a low clearance drug, showed a marginal decrease, miconazole caused a substantial increase in warfarin's plasma-free fraction and a decrease in its intrinsic clearance. [] This suggests a potential for drug interactions, where chronic miconazole administration could potentiate the pharmacological action of warfarin by increasing the concentration of its free, pharmacologically active form. []
Q9: What are the in vitro findings regarding the efficacy of miconazole against various Candida species?
A11: In vitro studies demonstrate miconazole's broad-spectrum antifungal activity against various Candida species. For instance, miconazole exhibited fungicidal activity against biofilms of different Candida species, highlighting its effectiveness against this more resistant growth form. [] Additionally, miconazole effectively inhibited the growth of various Candida species, including C. albicans, C. tropicalis, C. lusitaniae, and C. krusei, at varying concentrations, demonstrating its potential for treating a range of Candida infections. []
Q10: What is the efficacy of miconazole in treating denture stomatitis?
A12: Miconazole has been shown to be an effective treatment for denture stomatitis in several studies. [, , ] Specifically, miconazole oral gel effectively reduced Candida colony counts from both the palatal mucosa and denture surfaces in patients with denture stomatitis. [, ] Additionally, miconazole demonstrated a significant reduction in the erythema surface area of the palatal mucosa, a key symptom of denture stomatitis. []
Q11: Has miconazole demonstrated efficacy in treating conditions beyond fungal infections?
A13: Interestingly, research suggests that miconazole might hold therapeutic potential beyond its antifungal properties. In a mouse model of Alzheimer's disease (AD), miconazole demonstrated a remarkable ability to improve cooperative behavior, a cognitive function often impaired in AD. [] This improvement was linked to miconazole's positive effect on myelination in the medial prefrontal cortex, suggesting a potential role for myelin repair in managing AD. []
Q12: Are there any known mechanisms of resistance to miconazole in fungi?
A14: Yes, resistance to miconazole in fungi can develop. Studies on Candida albicans show that resistance to miconazole-induced potassium ion release can emerge during the stationary phase of growth, particularly under aerated conditions. [] This suggests that changes in gene expression or physiological adaptations in response to environmental cues might contribute to miconazole resistance. []
Q13: How does the presence of divalent cations affect the activity of miconazole against Candida albicans?
A15: The presence of divalent cations can reduce the effectiveness of miconazole against Candida albicans. [] This protective effect is attributed to competition between divalent cations and the positively charged form of miconazole for negatively charged binding sites on the fungal cell surface. [] This competition potentially hinders miconazole from reaching its target site and exerting its antifungal activity. []
Q14: Does the development of resistance to miconazole correlate with resistance to other antifungal agents?
A16: While the provided research papers do not explicitly address cross-resistance with other specific antifungal agents, the study on miconazole resistance in Candida albicans biofilms underscores the presence of a resistant subpopulation of cells within the biofilm. [] This inherent resistance within a population highlights the dynamic nature of antifungal susceptibility and suggests a potential for cross-resistance to emerge, particularly with increased antifungal drug exposure. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
